3-Bromo-2,5,6-trifluorobenzoyl chloride molecular weight
3-Bromo-2,5,6-trifluorobenzoyl chloride molecular weight
An In-Depth Technical Guide to 3-Bromo-2,5,6-trifluorobenzoyl chloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 3-Bromo-2,5,6-trifluorobenzoyl chloride. It covers the compound's essential properties, a robust synthesis protocol, its chemical reactivity profile, and its strategic applications as a building block in the synthesis of complex, high-value molecules.
Section 1: Physicochemical and Spectroscopic Profile
3-Bromo-2,5,6-trifluorobenzoyl chloride is a highly functionalized aromatic acyl chloride. The presence of four distinct halogen atoms on a benzene ring makes it a valuable and versatile intermediate for introducing poly-substituted phenyl moieties into target molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical synthesis, where the strategic incorporation of fluorine and bromine atoms can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1][2][3]
The acyl chloride functional group is the most reactive derivative of a carboxylic acid, primed for nucleophilic attack, making this compound an efficient acylating agent.[4][5] The combination of this reactivity with the unique electronic effects of the trifluoro- and bromo-substituents defines its role in modern synthetic chemistry.
Key Properties
A summary of the essential quantitative data for 3-Bromo-2,5,6-trifluorobenzoyl chloride is presented below.
| Property | Value | Source |
| Molecular Formula | C₇HBrClF₃O | [6] |
| Molecular Weight | 273.43 g/mol | [6] |
| CAS Number | 1518390-38-9 | [6] |
| Canonical SMILES | O=C(Cl)C1=C(F)C(F)=CC(Br)=C1F | [6] |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Inferred |
| Purity/Specification | Typically >95-98% for research applications | Inferred |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic signatures essential for its identification and quality control.
-
¹⁹F NMR: This is the most definitive technique for this compound. Three distinct signals are expected, corresponding to the fluorine atoms at the C2, C5, and C6 positions. The chemical shifts and coupling constants (J-coupling) between them would provide unambiguous confirmation of the substitution pattern.
-
¹³C NMR: Seven distinct carbon signals are anticipated. The carbonyl carbon of the acyl chloride will appear significantly downfield (typically in the 165-170 ppm range). The aromatic carbons will show complex splitting patterns due to C-F coupling, with the carbons directly bonded to fluorine exhibiting large one-bond coupling constants (¹JCF).
-
¹H NMR: A single signal is expected for the lone aromatic proton at the C4 position. It will likely appear as a multiplet (a triplet of triplets or ddd) due to coupling with the adjacent fluorine atoms at C2 and C5.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride group is expected in the region of 1780-1815 cm⁻¹.[7] This higher frequency compared to other carbonyl compounds is a hallmark of the highly electrophilic acyl chloride. Additional bands corresponding to C-F and C-Br stretches will be present in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine isotopes (⁷⁹Br, ⁸¹Br) and two chlorine isotopes (³⁵Cl, ³⁷Cl), providing a definitive confirmation of the elemental composition.
Section 2: Synthesis and Purification
The most direct and industrially scalable synthesis of 3-Bromo-2,5,6-trifluorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 3-bromo-2,5,6-trifluorobenzoic acid.
Principle of Synthesis: The Conversion of Carboxylic Acid to Acyl Chloride
This transformation is a cornerstone of organic synthesis. The hydroxyl group of a carboxylic acid is a poor leaving group. Chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), convert the hydroxyl into a highly reactive intermediate that readily eliminates to form the acyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[8]
The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of SOCl₂, ultimately forming a reactive chlorosulfite intermediate which then collapses to yield the product.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-Bromo-2,5,6-trifluorobenzoyl chloride from 3-bromo-2,5,6-trifluorobenzoic acid using thionyl chloride.
Materials:
-
3-bromo-2,5,6-trifluorobenzoic acid
-
Thionyl chloride (SOCl₂), excess (e.g., 2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous inert solvent (e.g., toluene or dichloromethane)
-
Dry glassware (Round-bottom flask, reflux condenser with drying tube)
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and product.
-
In a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2,5,6-trifluorobenzoic acid (1.0 eq).
-
Under the inert atmosphere, add an anhydrous inert solvent such as toluene, followed by an excess of thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount (1-2 drops) of anhydrous DMF. This catalyst accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Equip the flask with a reflux condenser fitted with a drying tube (containing CaCl₂ or similar) connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl and SO₂ gases.
-
Reaction Execution: Gently heat the mixture to reflux (approx. 80°C for toluene) with stirring.
-
Monitor the reaction progress. The reaction is typically complete when the evolution of gas ceases, usually within 2-4 hours.
-
Workup: Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken as the product is also volatile.
-
Purification: The crude 3-Bromo-2,5,6-trifluorobenzoyl chloride is purified by fractional vacuum distillation. This step is critical to remove any non-volatile impurities and residual starting material. The precise boiling point under vacuum will need to be determined experimentally. A similar compound, 3-bromo-2-chloro-4,5-difluorobenzoyl chloride, has a boiling point of 109°C at 22 mmHg, which can serve as a rough guide.[8]
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood.
-
Thionyl chloride is corrosive, toxic, and reacts violently with water.
-
Evolved gases (HCl and SO₂) are corrosive and toxic.
-
Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
Mandatory Visualization: Synthesis Workflow
Caption: Experimental workflow for the synthesis of 3-Bromo-2,5,6-trifluorobenzoyl chloride.
Section 3: Chemical Reactivity and Handling
Reactivity Profile
The reactivity of 3-Bromo-2,5,6-trifluorobenzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group.[4] Both the chlorine and oxygen atoms are strongly electron-withdrawing, creating a significant partial positive charge on the carbon, making it an excellent target for nucleophiles.[9]
Reactions proceed via a nucleophilic addition-elimination mechanism . The nucleophile first adds to the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[5]
Key reactions include:
-
Hydrolysis: Reacts vigorously with water to hydrolyze back to the parent carboxylic acid. This necessitates strict anhydrous handling conditions.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.
-
Friedel-Crafts Acylation: Reacts with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.[10]
Safe Handling and Storage
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent moisture ingress. Storage in a cool, dry, and well-ventilated area away from incompatible materials (water, alcohols, amines, bases) is crucial.
-
Handling: All manipulations should be carried out in a fume hood using dry equipment. Due to its corrosive nature, appropriate PPE is essential.
Section 4: Applications in Research and Drug Development
The strategic value of 3-Bromo-2,5,6-trifluorobenzoyl chloride lies in its identity as a fluorinated building block .[1][11] The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[2][12]
Key Advantages of Incorporating the 3-Bromo-2,5,6-trifluorophenyl Moiety:
-
Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life and bioavailability.[2][3]
-
Binding Affinity: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, potentially leading to stronger binding interactions (e.g., hydrogen bonds, dipole interactions) with target proteins.[11]
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is critical for its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.[3][11]
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of other molecular fragments.
This compound is therefore an ideal starting point for synthesizing libraries of amides and esters for screening in drug discovery programs, providing a direct route to novel chemical entities with potentially superior drug-like properties.
Mandatory Visualization: General Reaction Pathway
Caption: General reactivity of 3-Bromo-2,5,6-trifluorobenzoyl chloride with common nucleophiles.
Conclusion
3-Bromo-2,5,6-trifluorobenzoyl chloride is a highly reactive and synthetically valuable building block. Its poly-halogenated structure provides medicinal chemists with a powerful tool to systematically modify lead compounds, enhancing their metabolic stability, binding affinity, and overall pharmacokinetic profile. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of next-generation pharmaceuticals and agrochemicals.
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